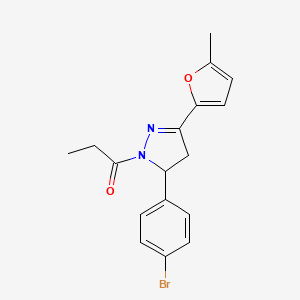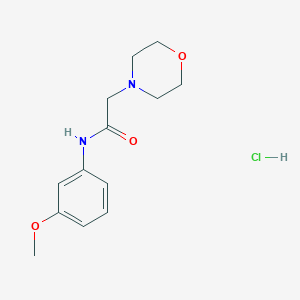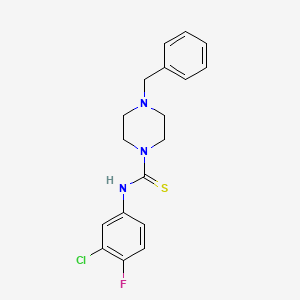![molecular formula C14H16N4O2 B4135899 N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE](/img/structure/B4135899.png)
N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE
描述
N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE is a complex organic compound that features both nitrophenyl and pyridinylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 2-[(3-pyridinylmethyl)amino]ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol, and a catalyst such as p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE can undergo various chemical reactions including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to deprotonate the amine group, making it more nucleophilic.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and pyridinylmethyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
Pyridinium salts: These compounds share the pyridinylmethyl group and are known for their diverse biological activities.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure and are widely used in medicinal chemistry.
Uniqueness
N-[2-(4-NITROANILINO)ETHYL]-N-(3-PYRIDYLMETHYL)AMINE is unique due to the combination of the nitrophenyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
N'-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-18(20)14-5-3-13(4-6-14)17-9-8-16-11-12-2-1-7-15-10-12/h1-7,10,16-17H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXTIGVHWROFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135824.png)

![3-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4135842.png)

![Methyl 4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzoate](/img/structure/B4135854.png)


![1-Cyclohexyl-3-[3-[4-(4-ethoxyphenyl)piperazin-1-yl]propyl]thiourea](/img/structure/B4135871.png)
![2-[2-[4-Nitro-2-[[2-(trifluoromethyl)phenyl]carbamoyl]anilino]ethyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B4135881.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4135889.png)
![4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride](/img/structure/B4135893.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4135897.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide](/img/structure/B4135907.png)
